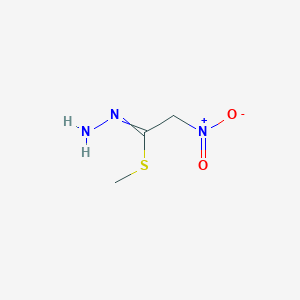![molecular formula C3H6N2 B14461564 1,3-Diazabicyclo[1.1.1]pentane CAS No. 71634-25-8](/img/structure/B14461564.png)
1,3-Diazabicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazabicyclo[111]pentane is a unique bicyclic compound characterized by its highly strained structure It is a nitrogen-containing heterocycle, which makes it an interesting subject for various chemical studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diazabicyclo[1.1.1]pentane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-diaminopropane with formaldehyde under acidic conditions can lead to the formation of this compound. Another method involves the use of photochemical reactions to induce the cyclization of suitable intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diazabicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while substitution reactions can introduce alkyl or acyl groups.
Aplicaciones Científicas De Investigación
1,3-Diazabicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,3-Diazabicyclo[1.1.1]pentane exerts its effects is primarily related to its ability to interact with various molecular targets. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the compound. These interactions can modulate the activity of enzymes and other biological molecules, making the compound a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
1,3-Diazabicyclo[1.1.1]pentane can be compared with other similar bicyclic compounds, such as:
Bicyclo[1.1.1]pentane: Lacks nitrogen atoms, making it less versatile in terms of chemical reactivity.
1,3-Diazabicyclo[2.2.2]octane: Larger ring system, different reactivity and stability.
1,4-Diazabicyclo[2.2.2]octane: Different nitrogen positioning, affecting its chemical properties.
The uniqueness of 1,3-Diazabicyclo[11
Propiedades
Número CAS |
71634-25-8 |
|---|---|
Fórmula molecular |
C3H6N2 |
Peso molecular |
70.09 g/mol |
Nombre IUPAC |
1,3-diazabicyclo[1.1.1]pentane |
InChI |
InChI=1S/C3H6N2/c1-4-2-5(1)3-4/h1-3H2 |
Clave InChI |
OJEYRGWSNAGXCC-UHFFFAOYSA-N |
SMILES canónico |
C1N2CN1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


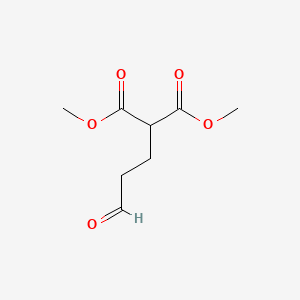
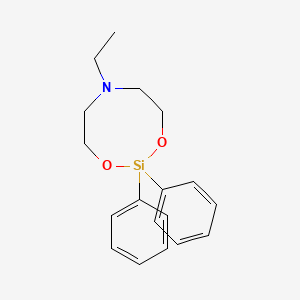
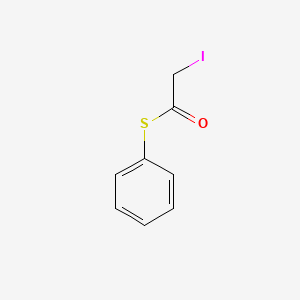
![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)
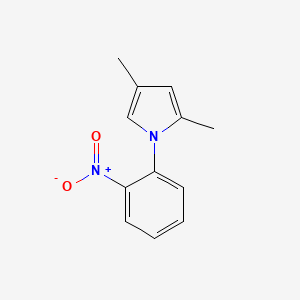
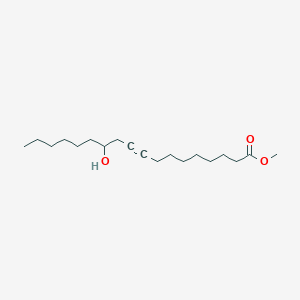
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
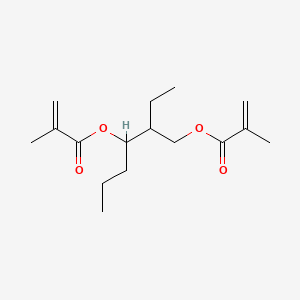
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)
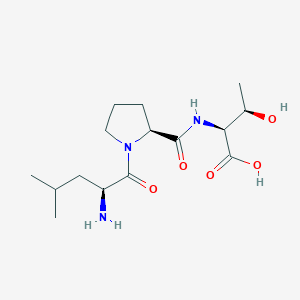
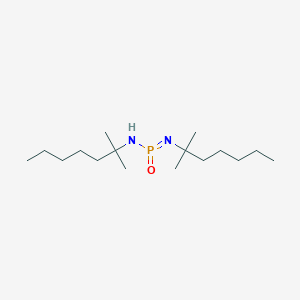
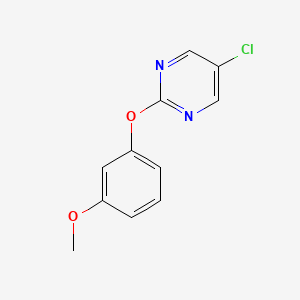
![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
